molecular formula C8H10BrNO2S2 B8427411 Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate

Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate

Cat. No.: B8427411
M. Wt: 296.2 g/mol
InChI Key: GPVNIVKGVDKSMB-UHFFFAOYSA-N
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Description

Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate typically involves the reaction of 5-bromo-1,3-thiazole-2-carbaldehyde with methyl 3-mercaptopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(5-chloro-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
  • Methyl 3-{[(5-fluoro-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
  • Methyl 3-{[(5-iodo-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate

Uniqueness

Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological behaviors, making this compound particularly interesting for further research and development.

Properties

Molecular Formula

C8H10BrNO2S2

Molecular Weight

296.2 g/mol

IUPAC Name

methyl 3-[(5-bromo-1,3-thiazol-2-yl)methylsulfanyl]propanoate

InChI

InChI=1S/C8H10BrNO2S2/c1-12-8(11)2-3-13-5-7-10-4-6(9)14-7/h4H,2-3,5H2,1H3

InChI Key

GPVNIVKGVDKSMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1=NC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-(bromomethyl)-1,3-thiazole (1.34 g, 5.22 mmol) was dissolved in DMF (15 mL). Methyl 3-mercaptopropionate (0.689 g, 5.74 mmol) and DIEA (0.876 g, 6.78 mmol) were added, and the reaction was stirred at room temperature for 3 h. The reaction was diluted with water and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. Flash chromatography (0-30% ethyl acetate in hexanes) afforded methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate (1.45 g, 94%) as a pale yellow oil. MS ESI: [M+H]+ m/z 295.9/297.9.
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.689 g
Type
reactant
Reaction Step Two
Name
Quantity
0.876 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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